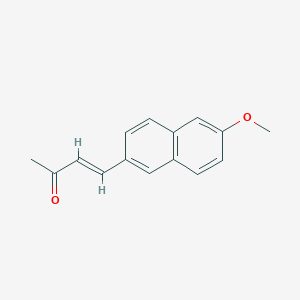

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKROFHKPKRFPM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127053-22-9 | |

| Record name | 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127053229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1W17F0WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(6-methoxynaphthalen-2-yl)but-3-en-2-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one

Executive Summary

(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, a prominent α,β-unsaturated ketone, holds a position of significant interest within the pharmaceutical landscape. It is most recognized by its common synonyms, Dehydro Nabumetone or Nabumetone Impurity D .[1][2] This compound is not an end-product therapeutic agent but rather a critical synthetic intermediate in the manufacturing of Nabumetone, a widely prescribed non-steroidal anti-inflammatory drug (NSAID).[3][4] Understanding its chemical properties, synthesis, and reactivity is paramount for drug development professionals, as it directly impacts the purity, stability, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its synthesis, characterization, and pivotal role in pharmaceutical chemistry.

Core Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in synthesis and analysis. (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is a solid at room temperature with solubility profiles typical of a moderately polar organic molecule, exhibiting good solubility in solvents like ethanol, acetone, and ethyl acetate, with poor solubility in water.

| Property | Value | Source |

| IUPAC Name | (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one | [1] |

| CAS Number | 127053-22-9 | [1][2][5] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][5][6] |

| Molecular Weight | 226.27 g/mol | [1][2][6] |

| Melting Point | 120-121 °C (recrystallized from ethanol) | [7] |

| Boiling Point | 406.2 ± 20.0 °C (Predicted) | [7] |

| Density | 1.119 ± 0.06 g/cm³ (Predicted) | [7] |

| Appearance | Off-white to pale yellow solid | [8] |

| LogP | 3.45 (Predicted) | [7] |

Synthesis and Mechanistic Pathways

The formation of (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is a classic example of carbon-carbon bond formation. While several methods exist, the Claisen-Schmidt condensation is the most industrially viable and frequently employed route.

Primary Synthesis: The Claisen-Schmidt Condensation

This reaction is a variant of the aldol condensation, specifically involving an enolizable ketone (acetone) and a non-enolizable aromatic aldehyde (6-methoxy-2-naphthaldehyde).[9][10] The absence of α-hydrogens on the aldehyde prevents self-condensation, leading to a cleaner reaction profile and a higher yield of the desired crossed-condensation product.[9] The base-catalyzed mechanism proceeds through the formation of a nucleophilic enolate from acetone, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct rapidly undergoes dehydration to form the stable, conjugated enone system.[11]

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Synthesis

-

Reagent Preparation: In a suitable reaction vessel, dissolve 6-methoxy-2-naphthaldehyde (1.0 eq) in an excess of acetone, which serves as both a reactant and a solvent.[12]

-

Catalyst Addition: Cool the solution in an ice bath (10-20 °C) and slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) as the catalyst while stirring.[12] The causality for cooling is to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction: Maintain the temperature between 10-40 °C and stir for 4-6 hours.[12] Reaction progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting aldehyde is observed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess acetone. Dilute the residue with distilled water.

-

Neutralization & Isolation: Carefully neutralize the mixture with a dilute acid (e.g., hydrochloric acid) to a neutral pH. The product will precipitate as a solid.

-

Purification: Filter the crude solid, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the solid from a suitable solvent, such as ethanol, to yield the pure product.[7]

Alternative Synthetic Routes

While the Claisen-Schmidt condensation is prevalent, other methods offer different strategic approaches.

-

Wittig Reaction: This route involves the reaction of 6-methoxy-2-naphthaldehyde with a stabilized ylide, (acetylmethylene)triphenylphosphorane.[3] While it provides high selectivity and yield, its primary drawback in industrial applications is poor atom economy, as it generates a stoichiometric amount of triphenylphosphine oxide byproduct.[3]

-

Mizoroki-Heck Reaction: A palladium-catalyzed cross-coupling reaction between 2-halo-6-methoxynaphthalene and methyl vinyl ketone can also produce the target compound.[3] This method is powerful but often requires more expensive catalysts and ligands.

Caption: Overview of primary synthetic routes to the target compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data below represent the expected signals based on the compound's structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by distinct signals for the methyl, methoxy, vinyl, and aromatic protons. The large coupling constant (J ≈ 16 Hz) for the vinyl protons is definitive evidence for the trans or (E)-configuration of the double bond.

-

δ ~2.4 ppm (s, 3H): Acetyl group (-COCH₃) protons.

-

δ ~3.9 ppm (s, 3H): Methoxy group (-OCH₃) protons.

-

δ ~6.8 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton alpha to the carbonyl.

-

δ ~7.1-8.0 ppm (m, 7H): Aromatic protons of the naphthalene ring and the vinylic proton beta to the carbonyl.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum confirms the presence of 15 unique carbon atoms.

-

δ ~27 ppm: Acetyl methyl carbon.

-

δ ~55 ppm: Methoxy carbon.

-

δ ~105-138 ppm: Aromatic and vinylic carbons.

-

δ ~159 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~198 ppm: Carbonyl carbon (C=O).

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

~1660 cm⁻¹: Strong absorption due to the C=O stretch of the α,β-unsaturated ketone. Conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).

-

~1600 cm⁻¹: C=C stretching vibration of the alkene and aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the methoxy ether group.

-

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

m/z 226.10: Molecular ion peak [M]⁺, corresponding to the molecular formula C₁₅H₁₄O₂.

-

m/z 211: Fragment corresponding to the loss of a methyl group [M-CH₃]⁺.

-

m/z 183: Fragment corresponding to the loss of the acetyl group [M-COCH₃]⁺.

-

Chemical Reactivity and Pharmaceutical Significance

The utility of (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is defined by its role as a direct precursor to the NSAID Nabumetone.

Conversion to Nabumetone

The transformation to Nabumetone is achieved via the selective catalytic hydrogenation of the carbon-carbon double bond, leaving the ketone and aromatic ring intact. This step is critical for producing the final API.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: The enone intermediate is dissolved in a suitable solvent, such as ethyl acetate or ethanol.[12]

-

Catalyst Addition: A hydrogenation catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, is added to the solution.[12] The choice of catalyst is crucial for achieving selective reduction of the alkene without affecting the aromatic system or the carbonyl group.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (pressures can range from 0.1 to 4 MPa) at room temperature (20-30 °C) with vigorous stirring.[12]

-

Monitoring and Work-up: The reaction is monitored until hydrogen uptake ceases. The catalyst is then removed by filtration through a pad of Celite.

-

Isolation: The filtrate is concentrated under reduced pressure, and the resulting crude Nabumetone is purified by recrystallization.

Caption: Overall workflow for the synthesis of Nabumetone.

Role as a Pharmaceutical Impurity

In the context of drug manufacturing, any unreacted starting material or intermediate present in the final product is considered an impurity. (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is designated as "Nabumetone Impurity D" by the European Pharmacopoeia (EP).[1][2][5] Its presence in the final Nabumetone API must be strictly controlled and quantified to ensure the safety and quality of the drug product. The development of robust analytical methods (e.g., HPLC) to detect and quantify this impurity at very low levels is a critical aspect of quality control in the pharmaceutical industry.

Conclusion

(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is a molecule of dual identity. It is an indispensable building block, efficiently synthesized via the Claisen-Schmidt condensation, that serves as the penultimate intermediate in the production of the NSAID Nabumetone. Simultaneously, it is a critical process-related impurity that must be rigorously monitored. A thorough understanding of its chemical properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers and scientists in the field of drug development and manufacturing to ensure the efficient production of high-purity Nabumetone.

References

-

PubChem. (n.d.). 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Nabumetone-impurities. Retrieved from [Link]

-

Glyco MindSynth. (n.d.). Nabumetone: (E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one. Retrieved from [Link]

- Cantillo, D., et al. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Organic Process Research & Development. Sourced via Moodle@Units.

-

ResearchGate. (n.d.). Synthesis of anti-inflammatory drug nabumetone. Retrieved from [Link]

- Google Patents. (1982). EP0061386A1 - Process for the preparation of 4-(6-methoxy-2-naphthyl)-butan-2-one.

-

ResearchGate. (n.d.). Approaches to the synthesis of nabumetone 2.2. Retrieved from [Link]

- Google Patents. (2013). CN103130628A - Preparation method of nabumetone.

- Google Patents. (2001). EP0792860B1 - Process for the synthesis of nabumetone.

- Google Patents. (1998). US5750793A - Process for the synthesis of nabumetone.

-

Park, S. Y., et al. (2020). A Metabolic Pathway for the Prodrug Nabumetone to the Pharmacologically Active Metabolite, 6-methoxy-2-naphthylacetic Acid (6-MNA) by Non-Cytochrome P450 Enzymes. Xenobiotica, 50(7), 783-792. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(6-methoxynaphthalen-2-yl)-2-methylbut-3-yn-2-ol [FTIR]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(6-Methoxy-2-naphthyl)-3-buten-2-one [13C NMR]. Retrieved from [Link]

-

ResearchGate. (2020). A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

Sources

- 1. This compound | C15H14O2 | CID 9859375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. researchgate.net [researchgate.net]

- 5. (E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one [lgcstandards.com]

- 6. glycomindsynth.com [glycomindsynth.com]

- 7. Top Quality Chinese Manufacturer supply 127053-22-9 (E)-4-(2-methoxynaphthalen-6-yl)but-3-en-2-one [whsysbio.net]

- 8. data.epo.org [data.epo.org]

- 9. praxilabs.com [praxilabs.com]

- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN103130628A - Preparation method of nabumetone - Google Patents [patents.google.com]

Introduction: The Significance of a Key Nabumetone Precursor

An In-depth Technical Guide to the Synthesis of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one

This compound is a pivotal intermediate compound in the field of pharmaceutical synthesis. Its primary importance lies in its role as the direct precursor to Nabumetone, a widely prescribed non-steroidal anti-inflammatory drug (NSAID).[1][2] Nabumetone itself is a prodrug, meaning it is converted in the body to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of the cyclooxygenase (COX) enzymes responsible for inflammation and pain.[2] The synthesis of the enone precursor is therefore a critical step, dictating the overall efficiency and economic viability of Nabumetone production.

This guide provides a detailed exploration of the synthetic pathways to this compound, with a primary focus on the most industrially relevant and chemically robust methods. It is designed for researchers, chemists, and drug development professionals, offering insights into reaction mechanisms, optimization of conditions, and detailed experimental protocols.

Core Synthetic Strategies: A Comparative Overview

The construction of this α,β-unsaturated ketone can be achieved through several established organic chemistry reactions. The choice of method often depends on factors such as scale, desired purity, atom economy, and the availability of starting materials.

-

Claisen-Schmidt Condensation: This is the most common and direct approach, involving a crossed aldol condensation between 6-methoxy-2-naphthaldehyde and acetone.[3][4] It is favored for its simplicity, use of inexpensive reagents, and suitability for large-scale production.

-

Wittig Reaction: A highly efficient and clean method that reacts 6-methoxy-2-naphthaldehyde with a phosphorus ylide, (acetylmethylene)triphenylphosphorane.[5] While it provides excellent yields, the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct makes it less attractive from an atom economy perspective for industrial manufacturing.[5]

-

Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to connect an aryl halide, such as 2-bromo-6-methoxynaphthalene, with methyl vinyl ketone.[5] This route can be effective but often requires more expensive catalysts and starting materials.

Given its prevalence and practicality, this guide will focus in-depth on the Claisen-Schmidt condensation.

Deep Dive: The Claisen-Schmidt Condensation Pathway

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens, like 6-methoxy-2-naphthaldehyde.[6] This specificity prevents self-condensation of the aromatic aldehyde, leading to a more controlled reaction and higher yield of the desired product.

Reaction Mechanism and Rationale

The reaction proceeds via a well-understood base-catalyzed mechanism. The causality behind the experimental choices is critical for ensuring a successful and high-yielding synthesis.

-

Enolate Formation: A base, typically sodium hydroxide (NaOH), deprotonates an α-hydrogen from acetone. Acetone is chosen for its symmetrical structure and readily available α-protons. This step generates a nucleophilic enolate ion.[7]

-

Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of 6-methoxy-2-naphthaldehyde. This aldehyde is an ideal substrate as it lacks α-hydrogens and cannot enolize, thus preventing unwanted side reactions.[6][7]

-

Aldol Adduct Formation: An intermediate β-hydroxy ketone (aldol adduct) is formed.

-

Dehydration: This intermediate rapidly undergoes base-catalyzed dehydration (elimination of a water molecule). This step is thermodynamically driven by the formation of a highly stable, conjugated π-system extending from the naphthalene ring through the double bond to the carbonyl group.[7][8]

The following diagram illustrates this mechanistic pathway.

Caption: Mechanism of the Claisen-Schmidt Condensation.

Quantitative Data and Reaction Optimization

The yield of the Claisen-Schmidt condensation is sensitive to parameters such as the choice of catalyst, solvent, and temperature. The following table summarizes typical conditions and reported yields.

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-methoxy-2-naphthaldehyde, Acetone | 10% NaOH | Acetone | 10 - 40 | 4 - 6 | High (not specified) | [4] |

| 6-methoxy-2-naphthaldehyde, Acetone | NaOH | Water | Not specified | Not specified | High (not specified) | [3] |

| 2-Bromo-6-methoxynaphthalene, MVK | Pd(OAc)₂, Cs₂CO₃ | DMF/Water | 160 | 0.33 | 76 | [5] |

| Naphthaldehyde, (Acetyl)triphenylphosphorane | - | DMF | 100 | 0.17 | 97 | [5] |

Note: The Heck and Wittig reactions are included for comparative purposes.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Claisen-Schmidt condensation, adapted from established methods.[3][4]

Materials and Equipment

-

Reagents:

-

6-methoxy-2-naphthaldehyde

-

Acetone (reagent grade)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

-

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methoxy-2-naphthaldehyde (1.0 eq) in acetone. The acetone serves as both a reactant and the solvent. Cool the flask in an ice bath to approximately 10-15°C.

-

Catalyst Addition: Prepare a 10% aqueous solution of NaOH. Add the NaOH solution dropwise to the stirred acetone solution over 30 minutes, ensuring the temperature does not exceed 40°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate. Typically, the reaction is stirred for 4 to 6 hours.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filtered solid thoroughly with deionized water to remove any residual NaOH and other water-soluble impurities. Further washing with a small amount of cold ethyl acetate or isopropanol can improve purity.[9]

-

Drying and Characterization: Dry the purified solid under vacuum. The final product, (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, should be an off-white or pale yellow solid.[10] Characterize the compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

The following diagram outlines the general experimental workflow.

Caption: General Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound is a well-established process crucial for the production of the anti-inflammatory drug Nabumetone. While several synthetic routes exist, the Claisen-Schmidt condensation remains the most practical and economically favorable method for industrial-scale applications due to its operational simplicity, high yields, and use of inexpensive raw materials. A thorough understanding of the reaction mechanism and careful control of experimental parameters are key to achieving optimal results. The subsequent step, a selective catalytic hydrogenation of the carbon-carbon double bond, efficiently converts this enone intermediate into Nabumetone, completing a concise and effective manufacturing pathway.[3]

References

- Kappe, C. O., et al. (2011).

- Process for the synthesis of nabumetone. (1997).

- Process for the preparation of 4-(6-methoxy-2-naphthyl)-butan-2-one. (1982).

- Nabumetone: (E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one. Glyco MindSynth.

- A convenient synthesis of Nabumetone: An anti-inflammatory drug candid

- Claisen–Schmidt condens

- Claisen-Schmidt Condens

- Process for the synthesis of nabumetone. (1996).

- Claisen Schmidt Reaction (Mixed Aldol Condens

- Nabumetone Synthesis.

- Karima, H. A., & Musab, L. A. (2024). REVIEW ON NABUMETONE DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. EPRA JOURNALS.

- Preparation method of nabumetone. (2013).

Sources

- 1. scispace.com [scispace.com]

- 2. eprajournals.com [eprajournals.com]

- 3. Nabumetone, BRL-14777, Nabuser, Listran, Relafen, Relifen, Arthaxan, Relifex-药物合成数据库 [drugfuture.com]

- 4. CN103130628A - Preparation method of nabumetone - Google Patents [patents.google.com]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. praxilabs.com [praxilabs.com]

- 8. Claisen-Schmidt Condensation [cs.gordon.edu]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. glycomindsynth.com [glycomindsynth.com]

4-(6-methoxynaphthalen-2-yl)but-3-en-2-one IUPAC name and structure

An In-Depth Technical Guide to Nabumetone and its Relation to 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one

Authored by a Senior Application Scientist

Introduction

Nabumetone is a non-steroidal anti-inflammatory drug (NSAID) widely prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][2] Chemically classified as a naphthylalkanone, Nabumetone is a non-acidic prodrug, a characteristic that distinguishes it from many other NSAIDs and contributes to its gastrointestinal tolerability profile.[3][4] Upon oral administration, it undergoes extensive first-pass metabolism in the liver to form its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[5][6] This active metabolite is a potent inhibitor of cyclooxygenase (COX), with a degree of selectivity for the COX-2 isoform, which is primarily responsible for its anti-inflammatory and analgesic effects.[5][7]

Within the context of pharmaceutical development and quality control, understanding the impurity profile of an active pharmaceutical ingredient (API) is critical. For Nabumetone, a notable process impurity is this compound. This guide provides a comprehensive technical overview of Nabumetone, covering its chemical identity, synthesis, mechanism of action, pharmacokinetics, and analytical methodologies, while also clarifying the identity and relevance of its unsaturated impurity.

Part 1: Chemical Identity and Structure

The precise chemical identification of both the active drug substance and its related impurities is fundamental for drug development and regulatory compliance.

IUPAC Nomenclature and Chemical Structures

-

Nabumetone: The International Union of Pure and Applied Chemistry (IUPAC) name for Nabumetone is 4-(6-methoxynaphthalen-2-yl)butan-2-one .[3]

-

Impurity: The related unsaturated ketone is designated by the IUPAC name (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one .[8] This compound is also referred to as Nabumetone Impurity D or Dehydro Nabumetone.[8][9]

Caption: 2D structures of Nabumetone and its related impurity.

Key Chemical Identifiers

A summary of essential identifiers for Nabumetone and its primary unsaturated impurity is provided below for precise documentation and material sourcing.

| Identifier | Nabumetone | (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one |

| CAS Number | 42924-53-8[7] | 127053-22-9[8] |

| Molecular Formula | C₁₅H₁₆O₂[5] | C₁₅H₁₄O₂[8] |

| Molecular Weight | 228.29 g/mol [4] | 226.27 g/mol [8] |

| Synonyms | Relafen, Relifex, 4-(6-Methoxy-2-naphthyl)-2-butanone[5][7] | Nabumetone Impurity D, Dehydro Nabumetone[8][9] |

Part 2: Synthesis and Physicochemical Properties

Synthesis of Nabumetone

Several synthetic routes to Nabumetone have been developed. A common and efficient method involves a two-step process starting from 6-methoxy-2-naphthaldehyde. This approach is advantageous due to the availability of the starting material and the straightforward reaction conditions.

Caption: A common synthetic pathway for Nabumetone.

Experimental Protocol: Synthesis of Nabumetone

Step 1: Aldol Condensation to form the Intermediate [10]

-

Dissolve 6-methoxy-2-naphthaldehyde in acetone.

-

Use a 10% aqueous solution of sodium hydroxide (NaOH) as a catalyst. The causality here is that the hydroxide ion deprotonates acetone to form an enolate, which then acts as a nucleophile.

-

Maintain the reaction temperature between 10-40°C and stir for 4-6 hours. This temperature range provides a balance between reaction rate and minimizing side reactions.

-

After the reaction, concentrate the mixture via distillation to remove excess acetone.

-

Dilute the concentrate with distilled water and neutralize with concentrated hydrochloric acid (HCl) to a pH of ~7. This precipitates the organic product.

-

Filter the resulting solid to isolate the intermediate, (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one.

Step 2: Catalytic Hydrogenation to Nabumetone [10]

-

Dissolve the intermediate from Step 1 in a suitable solvent, such as ethyl acetate.

-

Add a hydrogenation catalyst, such as Raney Nickel.

-

Introduce hydrogen gas (H₂) into the reaction vessel, maintaining a pressure between 0.1 and 4 MPa.

-

Keep the reaction temperature between 20-30°C for approximately 5 hours. The catalyst facilitates the addition of hydrogen across the carbon-carbon double bond.

-

Upon completion, filter the mixture to remove the catalyst.

-

Recrystallize the product from a suitable solvent (e.g., hexane) to obtain pure Nabumetone crystals.[11]

Physicochemical Properties

The physical and chemical properties of Nabumetone are critical for its formulation and pharmacokinetic profile.

| Property | Description | Reference |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 78°C - 82°C | [4] |

| Solubility | Practically insoluble in water; soluble in alcohol and most organic solvents | [4] |

| XLogP3 | 3.1 | [12] |

| Partition Coefficient | n-octanol:phosphate buffer (pH 7.4) is 2400 | [13] |

Part 3: Mechanism of Action and Metabolism

Prodrug Activation and COX Inhibition

Nabumetone itself is a prodrug with weak anti-inflammatory activity.[5] Its therapeutic efficacy is derived from its primary active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[7]

-

First-Pass Metabolism: After oral absorption, Nabumetone undergoes extensive and rapid biotransformation in the liver.[6]

-

Conversion to 6-MNA: Approximately 35% of a dose is converted to 6-MNA.[4] This conversion is a multi-step process involving enzymes such as flavin-containing monooxygenase 5 (FMO5) and non-cytochrome P450 enzymes.[14][15]

-

COX Inhibition: 6-MNA is a potent inhibitor of both COX-1 and COX-2 enzymes.[3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7]

-

COX-2 Selectivity: 6-MNA exhibits a degree of selectivity for the COX-2 isoform.[16] Since COX-1 is responsible for producing prostaglandins that protect the gastric mucosa, the relative sparing of COX-1 by 6-MNA is thought to contribute to Nabumetone's lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[3][7]

Caption: Mechanism of action from prodrug activation to COX inhibition.

Pharmacokinetics and Metabolism Pathway

The clinical utility of Nabumetone is heavily influenced by its pharmacokinetic profile, particularly its long half-life which allows for once-daily dosing.[17]

| Parameter | Value | Reference |

| Absorption | Well absorbed (>80%) from the GI tract | [6] |

| Protein Binding (6-MNA) | >99% | [5] |

| Metabolism | Extensive hepatic conversion to 6-MNA and other metabolites | [4][9] |

| T½ (Elimination Half-life of 6-MNA) | ~24 hours | [5][17] |

| Tmax (Time to Peak Plasma Concentration of 6-MNA) | 2.5 - 4 hours | [4] |

| Excretion | ~80% in urine, primarily as metabolites | [4][13] |

The metabolic pathway is complex, involving several intermediates and phase II conjugation reactions.

Caption: Simplified metabolic pathway of Nabumetone to 6-MNA.[14][15]

Part 4: Analytical Methodology

Accurate quantification of Nabumetone and its active metabolite 6-MNA in both pharmaceutical formulations and biological samples is essential for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[8][13][18]

Protocol: HPLC-UV Analysis of Nabumetone

This protocol is a representative example for the determination of Nabumetone in pharmaceutical tablets.[18]

-

Standard Preparation: Accurately weigh and dissolve Nabumetone reference standard in a 50% acetonitrile (ACN) solution to create a stock solution of known concentration. Prepare a series of working standards by serial dilution.

-

Sample Preparation:

-

Weigh and finely powder several Nabumetone tablets to ensure homogeneity.

-

Transfer a portion of the powder equivalent to a single dose into a volumetric flask.

-

Add a 50% ACN solution and sonicate to dissolve the API. Dilute to volume.

-

Filter the solution through a 0.45 µm syringe filter to remove excipients. The choice of a 0.45 µm filter is standard practice to protect the HPLC column from particulate matter.

-

-

Internal Standard: Add a known concentration of an internal standard, such as 4-methoxyacetophenone, to all standard and sample solutions to correct for variations in injection volume and detector response.[18]

-

Chromatographic Conditions:

-

Column: Supelcosil LC-8 (5 µm, 150 mm x 4.6 mm) or equivalent C8 column.

-

Mobile Phase: A mixture of acetonitrile, water, triethylamine, and glacial acetic acid. A typical composition is 500 mL ACN, 1.5 mL triethylamine, and 8 mL glacial acetic acid diluted to 1000 mL with water. Triethylamine is added as a tailing suppressor for basic compounds.[18]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 270 nm.[18]

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard solutions to create a calibration curve (peak area ratio vs. concentration). Inject the sample solutions and quantify the amount of Nabumetone by comparing its peak area ratio to the calibration curve.

Part 5: Clinical Applications and Considerations

Therapeutic Indications

Nabumetone is primarily indicated for the relief of signs and symptoms of:

Its efficacy is comparable to other NSAIDs like diclofenac, naproxen, and ibuprofen.[18] The long half-life of its active metabolite allows for convenient once-daily dosing, which can improve patient adherence.[17][20]

Safety and Tolerability

While Nabumetone is generally well-tolerated, it carries the risks associated with all NSAIDs.

-

Gastrointestinal (GI) Effects: As a non-acidic prodrug whose active metabolite does not undergo significant enterohepatic circulation, Nabumetone has a lower risk of causing gastric ulcers and bleeding compared to some other NSAIDs.[3][13] However, side effects like nausea, diarrhea, and abdominal pain can still occur.[21]

-

Cardiovascular Risk: Like other NSAIDs, Nabumetone may increase the risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke. It is contraindicated for peri-operative pain in the setting of coronary artery bypass graft (CABG) surgery.[21]

-

Renal Effects: NSAIDs can lead to a reduction in renal blood flow by inhibiting prostaglandin synthesis, which may precipitate renal decompensation in at-risk patients.[4]

Conclusion

Nabumetone is a clinically significant NSAID, distinguished by its prodrug nature and the favorable pharmacokinetic profile of its active metabolite, 6-MNA. Its mechanism as a preferential COX-2 inhibitor underpins its therapeutic efficacy in treating chronic inflammatory joint diseases while offering a more tolerable gastrointestinal safety profile than many traditional NSAIDs. The compound (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one is a key intermediate in its synthesis and a recognized impurity, highlighting the importance of robust analytical controls in its manufacturing process. This guide provides a foundational technical understanding for researchers and drug development professionals working with this important anti-inflammatory agent.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. What is the mechanism of Nabumetone? [Link]

-

PubChem. Nabumetone. National Center for Biotechnology Information. [Link]

-

AA Pharma Inc. (2017). Product Monograph: Nabumetone. [Link]

-

Wikipedia. Nabumetone. [Link]

-

U.S. Food and Drug Administration. (2006). RELAFEN (nabumetone) Tablets Prescribing Information. [Link]

-

Pharmacology of Nabumetone (Relafen); Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). YouTube. [Link]

-

Mura, P., et al. (2020). Gel Formulation of Nabumetone and a Newly Synthesized Analog: Microemulsion as a Photoprotective Topical Delivery System. Pharmaceutics, 12(5), 425. [Link]

-

Mayo Clinic. (2024). Nabumetone (Oral Route). [Link]

-

MedlinePlus. (2021). Nabumetone. [Link]

-

Al-Momani, I. F. (2007). Determination of Nabumetone and Its Major Metabolite in Plasma and Tablet Formulations by Reverse-Phase HPLC. Analytical Letters, 30(14), 2485-2492. [Link]

-

PharmaCompass. Nabumetone. [Link]

-

Patsnap Synapse. What is Nabumetone used for? [Link]

-

Davies, N. M. (1997). Clinical pharmacokinetics of nabumetone. The dawn of selective cyclo-oxygenase-2 inhibition? Clinical Pharmacokinetics, 33(6), 404-416. [Link]

-

National Institute of Standards and Technology. Nabumetone. NIST WebBook. [Link]

-

Cho, Y. E., et al. (2020). A Metabolic Pathway for the Prodrug Nabumetone to the Pharmacologically Active Metabolite, 6-methoxy-2-naphthylacetic Acid (6-MNA) by Non-Cytochrome P450 Enzymes. Pharmaceutics, 12(9), 839. [Link]

-

Haddock, R. E., et al. (1984). An overview of the clinical pharmacokinetics of nabumetone. The American Journal of Medicine, 77(4B), 7-13. [Link]

- Google Patents. (2013). Preparation method of nabumetone. CN103130628A.

-

Reddy, K. A., et al. (2005). A convenient synthesis of Nabumetone: An anti-inflammatory drug candidate. Indian Journal of Chemistry - Section B, 44B, 180-181. [Link]

-

Drugs.com. (2024). Nabumetone. [Link]

-

Healio. (2024). Nabumetone: Uses, Side Effects & Dosage. [Link]

Sources

- 1. Nabumetone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. drugs.com [drugs.com]

- 3. Nabumetone | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Nabumetone - Wikipedia [en.wikipedia.org]

- 6. An overview of the clinical pharmacokinetics of nabumetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Nabumetone? [synapse.patsnap.com]

- 8. holcapek.upce.cz [holcapek.upce.cz]

- 9. Nabumetone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CN103130628A - Preparation method of nabumetone - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. Nabumetone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. igsrv.org [igsrv.org]

- 14. A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Clinical pharmacokinetics of nabumetone. The dawn of selective cyclo-oxygenase-2 inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Nabumetone: Uses, Side Effects & Dosage | Healio [healio.com]

- 20. What is Nabumetone used for? [synapse.patsnap.com]

- 21. Nabumetone: MedlinePlus Drug Information [medlineplus.gov]

Characterization of Nabumetone Impurity D: An In-depth Technical Guide

Introduction: The Critical Role of Impurity Profiling in Nabumetone Drug Development

Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug that is converted in the liver to its active metabolite, 6-methoxy-2-naphthylacetic acid. As with any pharmaceutical active pharmaceutical ingredient (API), the purity of nabumetone is paramount to its safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate the identification and control of impurities in new drug substances and products.[1][2][3] This guide provides a comprehensive technical overview of the characterization of a key impurity, Nabumetone Impurity D, offering insights for researchers, scientists, and drug development professionals. A thorough understanding of the formation, identification, and control of this impurity is essential for ensuring the quality and safety of nabumetone-containing drug products.

Chemical Identity and Formation Pathways of Nabumetone Impurity D

Nabumetone Impurity D is chemically identified as (E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one.[][5][6][7] It is also recognized as Nabumetone Related Compound A by the United States Pharmacopeia (USP) and as Dehydro Nabumetone.[5][8]

Key Physicochemical Properties:

| Property | Value | Source |

| Chemical Name | (E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one | [][5][6] |

| CAS Number | 127053-22-9 | [1][][9][10] |

| Molecular Formula | C15H14O2 | [][9][10] |

| Molecular Weight | 226.27 g/mol | [][11] |

| Appearance | White Powder | [12] |

| Melting Point | 120.9-121.2°C | [12] |

The presence of Nabumetone Impurity D in the final drug substance can arise from two primary pathways: as a process-related impurity during synthesis and as a degradation product.

Formation as a Process-Related Impurity

One of the synthetic routes to nabumetone involves the aldol condensation of 6-methoxy-2-naphthaldehyde with acetone, catalyzed by a base such as sodium hydroxide, to form Nabumetone Impurity D.[13] This intermediate is subsequently subjected to catalytic hydrogenation, typically using Raney nickel, to reduce the carbon-carbon double bond and yield nabumetone. Incomplete hydrogenation or side reactions during this step can lead to the carryover of Impurity D into the final API.

Formation as a Degradation Product

Nabumetone is susceptible to photodegradation.[14] Exposure to light, particularly under neutral conditions, can induce the formation of Nabumetone Impurity D. This underscores the importance of protecting nabumetone from light during manufacturing, storage, and handling to prevent the formation of this impurity in the drug product.

Analytical Characterization of Nabumetone Impurity D

A multi-faceted analytical approach is necessary for the unambiguous identification, quantification, and characterization of Nabumetone Impurity D. This typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for the separation and quantification of nabumetone and its impurities. A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential to resolve Impurity D from the parent drug and other potential impurities.

Example HPLC Protocol:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15]

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent like acetonitrile and/or methanol.[12][15][16] A typical gradient or isocratic elution can be optimized. For instance, a mobile phase of Acetonitrile:Methanol:Water (50:10:40 v/v) has been reported.[12]

-

Detection Wavelength: UV detection at a wavelength where both nabumetone and Impurity D have significant absorbance, for example, 230 nm or 270 nm.[15][16]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

System Suitability: The method must be validated according to ICH guidelines, including parameters like specificity, linearity, accuracy, precision, and robustness. The resolution between the nabumetone peak and the Impurity D peak should be greater than 1.5.

Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification of impurities. It provides molecular weight information and fragmentation patterns that are unique to the structure of the molecule.

Expected Mass Spectral Data for Nabumetone Impurity D:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

-

Parent Ion (m/z): The protonated molecule [M+H]+ would be expected at approximately m/z 227.3.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments would reveal characteristic fragment ions resulting from the cleavage of the butenone side chain. This fragmentation data is crucial for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure of Impurity D. While specific spectral data for Impurity D is often proprietary to reference standard suppliers, the expected chemical shifts can be predicted based on its structure. Reference standard providers typically supply a comprehensive Certificate of Analysis with interpreted ¹H NMR, ¹³C NMR, Mass, and FT-IR spectral data.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For Nabumetone Impurity D, the IR spectrum would show characteristic absorption bands for:

-

C=O stretch (ketone): Around 1650-1700 cm⁻¹

-

C=C stretch (alkene): Around 1600-1650 cm⁻¹

-

C-O stretch (ether): Around 1250 cm⁻¹

-

Aromatic C-H and C=C stretches: In the fingerprint region.

Toxicological Considerations and Control Strategies

The control of any impurity is directly linked to its potential toxicity. According to ICH guidelines, impurities present above a certain threshold (typically 0.10% for reporting and 0.15% for identification for drug substances with a maximum daily dose of ≤ 2g) must be identified and qualified.[17] Qualification involves assessing the biological safety of the impurity.

While specific toxicological data for Nabumetone Impurity D is not extensively published in the public domain, in silico toxicity prediction studies can provide initial insights.[18] Given that Impurity D is a known process intermediate and degradation product, its levels in the final drug substance and product must be strictly controlled.

Control Strategies:

-

Process Optimization: The synthetic process should be optimized to minimize the formation of Impurity D. This includes controlling the reaction conditions of the aldol condensation and ensuring the completeness of the subsequent hydrogenation step.

-

Purification: Effective purification steps, such as recrystallization, should be implemented to remove any residual Impurity D from the nabumetone API.

-

Specification Setting: Based on batch analysis data and toxicological assessments, a stringent acceptance criterion for Nabumetone Impurity D should be established in the drug substance and drug product specifications.

-

Stability Studies: Comprehensive stability studies under ICH-prescribed conditions (light, heat, humidity) are necessary to monitor the formation of Impurity D as a degradation product over the shelf-life of the drug product.[14]

-

Packaging and Storage: The use of light-resistant packaging is crucial to prevent the photodegradation of nabumetone and the formation of Impurity D.

Conclusion

The characterization and control of Nabumetone Impurity D are critical aspects of ensuring the quality, safety, and efficacy of nabumetone drug products. A thorough understanding of its formation as both a process-related impurity and a photodegradation product informs the development of robust control strategies. The application of a suite of analytical techniques, including HPLC, LC-MS, NMR, and FT-IR, is essential for its unambiguous identification and quantification. By adhering to regulatory guidelines and implementing effective control measures throughout the drug development lifecycle, pharmaceutical manufacturers can ensure that the levels of this and other impurities are maintained within safe and acceptable limits.

References

-

SynZeal. Nabumetone Impurities. [Link]

-

Manasa Life Sciences. Nabumetone EP Impurity D. [Link]

-

Radiolytic Elimination of Nabumetone from Aqueous Solution: Degradation Efficiency, and Degradants' Toxicity. PMC. [Link]

-

SynZeal. Nabumetone Impurities. [Link]

- Google Patents.

-

PubMed. A Metabolic Pathway for the Prodrug Nabumetone to the Pharmacologically Active Metabolite, 6-methoxy-2-naphthylacetic Acid (6-MNA) by Non-Cytochrome P450 Enzymes. [Link]

-

Moodle@Units. A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. [Link]

-

PubMed. A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic nonsteroidal antiinflammatory drug nabumetone. [Link]

-

ResearchGate. HPLC Assay of Nabumetone in Commercial Tablets. [Link]

-

ResearchGate. Fourier transforms Infrared spectrum of Nabumetone and Mixture of Excipients. [Link]

-

Manasa Life Sciences. Nabumetone EP Impurity D. [Link]

- Google Patents. EP0792860B1 - Process for the synthesis of nabumetone.

-

ICH. Q3B(R2) Guideline.pdf. [Link]

-

ResearchGate. Degradation behaviors of Nabumetone and its metabolite during UV/monochloramine process: Experimental and theoretical study. [Link]

-

European Medicines Agency. ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ACS Publications. Process Research and Structural Studies on Nabumetone. [Link]

-

IJCRT.org. A SIMPLE AND PRECISE METHOD DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR DETERMINATION OF NABUMETONE. [Link]

-

European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

-

Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-

PubChem. 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one. [Link]

-

IJCRT. A SIMPLE AND PRECISE METHOD DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR DETERMINATION OF NABUMETONE. [Link]

-

A development method of FTIR spectroscopy coupled with chemometrics for detection of synthetic drug adulterants of herbal products in quaternary mixture. [Link]

-

MDPI. Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure. [Link]

-

Asian Journal of Chemistry. A Validated Stability Indicating RP-HPLC Method for Nabumetone, Identification and Characterization of Forced Degradation Products of Nabumetone Using LC-MS/MS. [Link]

- Process for the preparation of 4-(6-methoxy-2-naphthyl)-butan-2-one.

-

FDA. Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. [Link]

-

Veeprho. Nabumetone EP Impurity D | CAS 127053-22-9. [Link]

-

CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

-

ICH. ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

-

PMC. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

IJRPC. DEVELOPMENT AND VALIDATION OF STABILITY- INDICATING RP-HPLC METHOD FOR NABUMETONE. [Link]

Sources

- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. veeprho.com [veeprho.com]

- 6. Nabumetone EP Impurity D | Manasa Life Sciences [manasalifesciences.com]

- 7. This compound | C15H14O2 | CID 9859375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. holcapek.upce.cz [holcapek.upce.cz]

- 10. Nabumetone Impurities | SynZeal [synzeal.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. CN103130628A - Preparation method of nabumetone - Google Patents [patents.google.com]

- 14. asianpubs.org [asianpubs.org]

- 15. ijrpc.com [ijrpc.com]

- 16. ijcrt.org [ijcrt.org]

- 17. database.ich.org [database.ich.org]

- 18. Radiolytic Elimination of Nabumetone from Aqueous Solution: Degradation Efficiency, and Degradants’ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Constants of 6-Methoxy-2-naphthylacetic Acid (6-MNA)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Nomenclature of "Dehydro Nabumetone"

In the landscape of pharmaceutical research and development, precise nomenclature is paramount. The term "dehydro nabumetone" is not a standard chemical identifier. However, based on the metabolic pathway of the nonsteroidal anti-inflammatory drug (NSAID) nabumetone, it is understood to refer to its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) .[1] Nabumetone is a prodrug, meaning it is pharmacologically inactive until it undergoes biotransformation in the body.[2] This transformation, occurring primarily in the liver, converts nabumetone to 6-MNA, the compound responsible for the therapeutic anti-inflammatory and analgesic effects.[2] This guide will, therefore, focus on the physical constants of 6-methoxy-2-naphthylacetic acid (6-MNA), providing a comprehensive technical overview for its application in research and drug development.

Core Physical and Chemical Properties of 6-MNA

The fundamental physical and chemical properties of a compound are the bedrock of its characterization and formulation development. These constants influence everything from dissolution and absorption to stability and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | 2-(6-methoxynaphthalen-2-yl)acetic acid | |

| Synonyms | 6-MNA, Desmethyl Naproxen | [3] |

| CAS Number | 23981-47-7 | |

| Molecular Formula | C₁₃H₁₂O₃ | |

| Molecular Weight | 216.23 g/mol | |

| Appearance | Off-white solid | [1] |

| Melting Point | 203-205 °C | Not explicitly cited |

| Boiling Point | 408.8 °C at 760 mmHg | Not explicitly cited |

| Density | 1.235 g/cm³ | Not explicitly cited |

The molecular structure of 6-MNA is fundamental to its physical and chemical behavior. Below is a diagram illustrating its chemical structure.

Caption: Chemical structure of 6-methoxy-2-naphthylacetic acid (6-MNA).

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. 6-MNA, being a carboxylic acid, exhibits pH-dependent solubility.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 25 mg/mL |

| Dimethyl sulfoxide (DMSO) | 24 mg/mL |

| Ethanol | 55 mg/mL |

| Phosphate-buffered saline (PBS), pH 7.2 | 3 mg/mL |

| Water | No information available |

The solubility in PBS at a physiological pH of 7.2 is particularly relevant for predicting its behavior in vivo. The increased solubility in organic solvents like ethanol and DMSO is typical for molecules with a significant hydrophobic naphthalene core.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid compound like 6-MNA is the shake-flask method.

-

Preparation: Add an excess amount of 6-MNA to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are carried over. Filtration through a 0.45 µm filter may be necessary.

-

Quantification: Analyze the concentration of 6-MNA in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Calculation: The determined concentration represents the solubility of 6-MNA in that solvent at the specified temperature.

Acidity Constant (pKa)

Spectroscopic Properties

Spectroscopic analysis is indispensable for the identification and quantification of pharmaceutical compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system in 6-MNA is a strong chromophore.

-

λmax: 231 nm

This absorption maximum is characteristic of the naphthalene moiety and can be utilized for quantitative analysis.

-

Solvent Selection: Choose a solvent that dissolves 6-MNA and is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).

-

Standard Preparation: Prepare a stock solution of 6-MNA of known concentration. From this, create a series of dilutions to establish a calibration curve.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Measure the absorbance of each standard solution at the λmax (231 nm).

-

Calibration Curve: Plot absorbance versus concentration. The resulting linear relationship, governed by the Beer-Lambert law, can be used to determine the concentration of unknown samples.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 6-MNA, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250, ~1030 | C-O stretch | Aryl ether |

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a solid.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the powdered 6-MNA sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

-

¹H NMR: The proton NMR spectrum of 6-MNA would be expected to show distinct signals for the aromatic protons on the naphthalene ring, the methylene (-CH₂-) protons of the acetic acid side chain, the methoxy (-OCH₃) protons, and the acidic proton of the carboxylic acid group.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the naphthalene ring, the methylene carbon, and the methoxy carbon.

-

Sample Preparation: Dissolve an appropriate amount of 6-MNA (typically 5-25 mg for ¹H NMR) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the spectrum. This involves optimizing parameters such as the number of scans and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Metabolic Pathway and Experimental Workflow Visualization

The following diagrams illustrate the metabolic conversion of nabumetone to 6-MNA and a typical experimental workflow for physical constant determination.

Caption: Metabolic activation of Nabumetone to 6-MNA.

Caption: Workflow for Melting Point Determination.

References

-

6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem. [Link]

-

6-Methoxy-2-Naphthyl Acetic Acid D3 | 1189427-82-4 | SynZeal. [Link]

-

Sample preparation for FT-IR. [Link]

-

NMR Spectroscopy - Chemistry LibreTexts. [Link]

-

The Basics of UV-Vis Spectrophotometry - Agilent. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

6-METHOXY-2-NAPHTHYLACETIC ACID - precisionFDA. [Link]

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]

-

UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

-

experiment (1) determination of melting points. [Link]

-

Basic Practical NMR Concepts - MSU chemistry. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

Melting point determination - SSERC. [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

-

Solubility Lab - Chemistry LibreTexts. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses - JoVE. [Link]

-

6-methoxy-alpha-methyl-2-naphthalene acetic acid (PHY0045606) - PhytoBank. [Link]

-

Nabumetone - LiverTox - NCBI Bookshelf - NIH. [Link]

Sources

biological activity of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one

An In-depth Technical Guide to the Biological Activity of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one

Abstract

This technical guide provides a comprehensive analysis of the known and potential biological activities of this compound. This compound, also known as dehydro-nabumetone or Nabumetone Impurity D, is primarily recognized as a synthetic intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone. Direct pharmacological studies on this compound are notably scarce in publicly accessible literature. Therefore, this guide adopts a theoretical and predictive approach, grounding its analysis in the compound's chemical structure and its relationship to Nabumetone. A key structural feature of this molecule is the α,β-unsaturated ketone moiety, which confers the properties of a Michael acceptor. This functionality is known to be associated with a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects, as well as potential toxicities. This document will explore these potential activities, propose detailed experimental protocols for their investigation, and discuss the compound's synthesis and physicochemical properties. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential or toxicological profile of this and structurally related compounds.

Introduction and Physicochemical Properties

This compound is a naphthalene-based organic compound. While it is a direct precursor to the widely used NSAID Nabumetone, its own biological profile has not been extensively characterized. The presence of an enone functional group distinguishes it from Nabumetone and its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), suggesting a potentially different spectrum of biological activity and toxicity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | PubChem[1] |

| Molecular Weight | 226.27 g/mol | PubChem[1] |

| IUPAC Name | (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one | PubChem[1] |

| CAS Number | 127053-22-9 | PubChem[1] |

| Melting Point | 120-121 °C | various suppliers[2] |

| Boiling Point (Predicted) | 406.2 ± 20.0 °C | various suppliers[2] |

| LogP (Predicted) | 3.3 - 3.45 | PubChem, various suppliers[1][2] |

| Appearance | Solid | N/A |

Synthesis and Relationship to Nabumetone

This compound is a key intermediate in several synthetic routes to Nabumetone. A common method for its preparation is the Claisen-Schmidt condensation of 6-methoxy-2-naphthaldehyde with acetone in the presence of a base, such as sodium hydroxide. The resulting enone is then selectively hydrogenated to yield Nabumetone.

Caption: Synthesis of Nabumetone via this compound.

Nabumetone itself is a prodrug that undergoes hepatic metabolism to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA). 6-MNA is a potent inhibitor of cyclooxygenase-2 (COX-2), which is responsible for its anti-inflammatory effects. The structural difference between this compound and the active metabolite 6-MNA is significant; the former possesses a reactive enone moiety, while the latter is a carboxylic acid.

Inferred Biological Activity and Mechanisms of Action

Given the lack of direct studies, the is inferred from its chemical structure, specifically the α,β-unsaturated ketone group.

Potential Anti-inflammatory and Antioxidant Activity

As a precursor to an NSAID, it is plausible that this compound could exhibit anti-inflammatory properties. However, its mechanism would likely differ from that of 6-MNA. Many Michael acceptors have been shown to possess anti-inflammatory and antioxidant activities through the modulation of the Keap1-Nrf2-ARE and NF-κB signaling pathways.[3][4]

-

Keap1-Nrf2-ARE Pathway: The compound could potentially react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. Nrf2 then activates the transcription of antioxidant and cytoprotective genes.

-

NF-κB Pathway: It might also inhibit the pro-inflammatory NF-κB pathway by covalently modifying key proteins in this cascade, such as IKK or p65, thereby preventing the transcription of inflammatory mediators like TNF-α and interleukins.[4]

Potential Cytotoxicity and Anticancer Activity

A significant body of research demonstrates that compounds containing an enone moiety exhibit cytotoxic activity against a variety of cancer cell lines.[1][5][6] This suggests that this compound could have anticancer potential. The proposed mechanisms include:

-

Induction of Apoptosis: Enones can induce programmed cell death by disrupting mitochondrial function, leading to the release of cytochrome c and the activation of caspases.[1][6]

-

Cell Cycle Arrest: These compounds are also known to cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cancer cell proliferation.[1][6]

-

Michael Addition to Cellular Targets: The cytotoxicity is often attributed to the ability of the enone to act as a Michael acceptor, forming covalent adducts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione (GSH).[3][7] This can lead to enzyme inhibition, disruption of cellular redox balance, and induction of cellular stress.

Caption: Proposed mechanism of action via Michael addition.

Potential Toxicity

The same reactivity that may confer therapeutic benefits can also lead to toxicity. As alkylating agents, α,β-unsaturated ketones can react indiscriminately with a wide range of biological molecules.[7][8][9] This can lead to:

-

Cellular Depletion of Glutathione: Reaction with GSH can deplete cellular antioxidant defenses, leading to oxidative stress.

-

Protein Dysfunction: Covalent modification of proteins can lead to enzyme inhibition and disruption of cellular signaling.

-

Organ-Specific Toxicity: Depending on the route of exposure, toxicity may be observed in specific organs, such as the respiratory tract upon inhalation.[8][9]

Proposed Experimental Protocols

To investigate the inferred biological activities of this compound, the following experimental protocols are proposed.

In Vitro COX-2 Inhibition Assay

This assay will determine if the compound directly inhibits the COX-2 enzyme, similar to the active metabolite of Nabumetone.

Principle: The assay measures the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute human recombinant COX-2 enzyme in assay buffer.

-

Prepare a solution of heme in assay buffer.

-

Prepare solutions of arachidonic acid (substrate) and TMPD (colorimetric probe) in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a stock solution of this compound in DMSO and create a dilution series. Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution.

-

Add 10 µL of the test compound dilutions or controls.

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution.

-

Immediately read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition versus the log of the compound concentration and determine the IC₅₀ value.

-

MTT Assay for In Vitro Cytotoxicity

This assay will assess the cytotoxic effects of the compound on a selected cancer cell line (e.g., HCT-116 human colon cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Culture:

-

Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ value.

-

Glutathione (GSH) Depletion Assay

This assay will quantify the reactivity of the compound as a Michael acceptor by measuring the depletion of intracellular GSH.

Principle: This assay uses a fluorescent probe, such as ThiolTracker™ Violet, which reacts with reduced thiols to produce a stable, fluorescent adduct. The decrease in fluorescence intensity in treated cells compared to control cells indicates GSH depletion.

Protocol:

-

Cell Culture and Seeding:

-

Culture and seed a suitable cell line (e.g., HepG2) in a 96-well, black-walled, clear-bottom plate as described for the MTT assay.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 1-4 hours). Include a vehicle control and a positive control known to deplete GSH (e.g., diethyl maleate).

-

-

Staining with ThiolTracker™ Violet:

-

Prepare a working solution of ThiolTracker™ Violet in a serum-free medium or buffer.

-

Remove the treatment medium and wash the cells with PBS.

-

Add the ThiolTracker™ Violet working solution to each well and incubate for 30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Add fresh PBS or a suitable buffer to each well.

-

Measure the fluorescence using a microplate reader with excitation at ~404 nm and emission at ~526 nm.

-

-

Data Analysis:

-

Calculate the percentage of GSH depletion for each concentration relative to the vehicle control.

-

Plot the percentage of depletion versus the log of the compound concentration to assess the dose-dependent reactivity.

-

Conclusion and Future Directions

This compound is a molecule of interest due to its status as a direct precursor to the NSAID Nabumetone and its possession of a reactive α,β-unsaturated ketone moiety. While direct biological data is lacking, a strong scientific basis exists to infer that this compound may possess significant biological activities, including anti-inflammatory and cytotoxic effects, mediated through its reactivity as a Michael acceptor. However, this same reactivity also suggests a potential for toxicity that would differ from that of Nabumetone.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic investigation of these hypothesized activities. Future research should focus on performing these and other relevant assays to build a comprehensive biological profile of this compound. Such studies would not only elucidate the pharmacological and toxicological properties of this specific compound but could also provide valuable insights into the structure-activity relationships of naphthalene-based enones as a class of potential therapeutic agents.

References

-

Eldridge, S. R., et al. (1992). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Fundamental and Applied Toxicology, 18(4), 564-572. [Link]

-

Eldridge, S. R., et al. (1992). Inhalation toxicity studies of the alpha,beta-unsaturated ketones. Fundamental and Applied Toxicology, 19(4), 589-597. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]